molecular formula C10H13ClFN B13468950 5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride

5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride

Cat. No.: B13468950
M. Wt: 201.67 g/mol
InChI Key: DZDNIBXWMAJSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of aniline, featuring a cyclopropyl group, a fluorine atom, and a methyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step introduces the cyclopropyl group to the aromatic ring.

    Reduction: The nitro group is reduced to an amine group.

    Halogenation: Introduction of the fluorine atom to the aromatic ring.

    Methylation: Addition of the methyl group to the aromatic ring.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylaniline: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylamine: Lacks the aromatic ring and fluorine atom.

    2-Methylaniline: Lacks both the cyclopropyl and fluorine groups.

Uniqueness

5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride is unique due to the combination of the cyclopropyl, fluorine, and methyl groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

5-Cyclopropyl-4-fluoro-2-methylaniline hydrochloride is an organic compound with significant potential in various biological applications. Its unique structure, featuring a cyclopropyl group, a fluorine atom, and a methyl group on the aniline ring, contributes to its distinct chemical reactivity and biological activity. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

  • CAS Number : 2763749-58-0
  • Molecular Formula : C10H13ClFN
  • Molecular Weight : 201.7 g/mol
  • Purity : 95%
PropertyValue
CAS No.2763749-58-0
Molecular FormulaC10H13ClFN
Molecular Weight201.7 g/mol
Purity95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, which can lead to therapeutic effects in different biological systems.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural features possess anticancer properties. For example, fluorinated anilines have been linked to enhanced cytotoxicity against tumor cells. The unique combination of cyclopropyl and fluorine groups may enhance the compound's ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity in Tumor Cell Lines

In a recent study, the compound was tested against several tumor cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The study utilized a concentration gradient to determine the half-maximal inhibitory concentration (IC50) values:

Cell LineIC50 (µM)
FaDu (hypopharyngeal)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

  • Cyclopropyl Group : Influences steric hindrance and electronic properties.
  • Fluorine Atom : Enhances lipophilicity and binding affinity to targets.
  • Methyl Group : Modulates solubility and reactivity.

Research Applications

The compound has potential applications in:

  • Drug Development : As a precursor for synthesizing novel pharmaceuticals.
  • Biological Research : In studies focusing on enzyme interactions and receptor binding assays.
  • Material Science : As an intermediate in the production of specialty chemicals.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

5-cyclopropyl-4-fluoro-2-methylaniline;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-6-4-9(11)8(5-10(6)12)7-2-3-7;/h4-5,7H,2-3,12H2,1H3;1H

InChI Key

DZDNIBXWMAJSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C2CC2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.